2-Chloro-4-fluorobenzyl ethyl sulfide
CAS No.:
Cat. No.: VC13482936
Molecular Formula: C9H10ClFS
Molecular Weight: 204.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClFS |
|---|---|
| Molecular Weight | 204.69 g/mol |
| IUPAC Name | 2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene |
| Standard InChI | InChI=1S/C9H10ClFS/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3 |
| Standard InChI Key | LXCHIWCUMMSRLJ-UHFFFAOYSA-N |
| SMILES | CCSCC1=C(C=C(C=C1)F)Cl |
| Canonical SMILES | CCSCC1=C(C=C(C=C1)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-4-fluorobenzyl ethyl sulfide belongs to the class of aryl sulfides, featuring a benzyl group modified with halogen and sulfur-containing substituents. Its IUPAC name is 2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene, with a molecular weight of 203.52 g/mol (calculated from atomic masses: CHClFS). The compound’s structure combines electronic effects from the electron-withdrawing chloro and fluoro groups with the lipophilic ethyl sulfide chain, influencing its reactivity and interaction with biological targets .
Molecular Geometry and Electronic Properties
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Substituent Effects: The chloro group at position 2 and fluoro group at position 4 create a meta-directing electronic environment, potentially altering reaction pathways in electrophilic substitution.
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Sulfide Moiety: The ethyl sulfide group (-S-CHCH) enhances solubility in nonpolar solvents and may participate in redox reactions or coordinate with metal ions .
Synthesis and Reaction Pathways
While no direct synthesis of 2-chloro-4-fluorobenzyl ethyl sulfide is documented in the provided sources, plausible routes can be inferred from related methodologies.
Route 1: Nucleophilic Substitution
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Starting Material: 2-Chloro-4-fluorobenzyl chloride (CHClF).
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Reaction with Ethanethiol:
Route 2: Thiol-Ene Reaction
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Radical-Mediated Coupling: Reaction of 2-chloro-4-fluorostyrene with ethanethiol under UV light or initiators like AIBN .
Comparative Analysis of Synthetic Methods
| Method | Advantages | Challenges |
|---|---|---|
| Nucleophilic Substitution | High selectivity, mild conditions | Requires pure benzyl chloride precursor |
| Thiol-Ene Reaction | Atom-economical, scalable | Radical side reactions possible |
Physicochemical Properties
Spectral Data (Predicted)
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IR Spectroscopy:
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NMR (¹H):
Solubility and Stability
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Solubility: Miscible with dichloromethane, THF; sparingly soluble in water.
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Stability: Susceptible to oxidation at the sulfide group, requiring inert storage conditions .
Applications in Medicinal Chemistry
Biological Activity
While no direct pharmacological data exists for 2-chloro-4-fluorobenzyl ethyl sulfide, structural analogs suggest potential:
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Enzyme Inhibition: Halogenated sulfides often inhibit cytochrome P450 enzymes or kinases .
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Anticancer Activity: Fluorine substituents enhance membrane permeability, as seen in 5-fluorouracil derivatives .
Drug Development Case Study
A related compound, 2-chloro-4-methoxy-pyrimidine-ethyl formate, demonstrated efficacy in kinase inhibition via a chlorination-substitution pathway . This suggests that 2-chloro-4-fluorobenzyl ethyl sulfide could serve as a precursor for similar therapeutics.
Industrial and Materials Science Applications
Polymer Modification
Sulfur-containing compounds are used as crosslinkers in rubber vulcanization. The ethyl sulfide group could enhance thermal stability in fluoropolymers .
Agrochemicals
Chloro-fluorinated sulfides are precursors to herbicides and fungicides. For example, nitration of analogous benzoic acid derivatives yielded agrochemical intermediates .
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